molecular formula C11H11NO2 B1594175 2,4-Dimethoxyquinoline CAS No. 40335-00-0

2,4-Dimethoxyquinoline

Cat. No. B1594175
CAS RN: 40335-00-0
M. Wt: 189.21 g/mol
InChI Key: XSZBLRGKCBUWRJ-UHFFFAOYSA-N
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Description

2,4-Dimethoxyquinoline (DMQ) is a quinoline derivative that is widely used in scientific research and development. It has a range of applications in the synthesis of organic compounds, as well as in the study of biological processes and the development of therapeutic agents. It is a colorless, crystalline solid with a melting point of 105 °C and a boiling point of 212 °C. DMQ is also known as 2,4-dimethoxy-1-methylquinoline, 1-methyl-2,4-dimethoxyquinoline, 2,4-dimethoxy-1-methylquinoline, and 2,4-dimethoxyquinoline.

Scientific Research Applications

Epigenetic Regulation

2,4-Dimethoxyquinoline: derivatives have been identified as potent inhibitors of G9a , a histone lysine methyltransferase (HKMT) involved in epigenetic regulation . This enzyme plays a crucial role in the methylation of histone H3 at lysine 9, which is a key epigenetic mark associated with gene expression and repression. Inhibitors based on the quinoline scaffold, such as BIX-01294, have shown high selectivity and potency, making them valuable tools for studying epigenetic mechanisms and potential therapeutic agents for diseases where epigenetic dysregulation is a factor, such as cancer and AIDS .

Medicinal Chemistry

In medicinal chemistry, 2,4-Dimethoxyquinoline serves as a core scaffold for the development of new drugs. Its derivatives have been synthesized and investigated for their ability to inhibit G9a, leading to an improved understanding of the pharmacophoric features necessary for substrate competitive inhibition . This research contributes to the discovery of novel chemotypes that can serve as effective and selective inhibitors in drug design.

Synthetic Chemistry

The compound has been utilized in synthetic chemistry, particularly in the Friedlaender condensation reactions. It serves as a precursor in the synthesis of various quinoline derivatives, which are important intermediates in the production of pharmaceuticals and other complex organic molecules .

Alkaloid Synthesis

Selective demethylation of 2,4-Dimethoxyquinoline has been employed in the synthesis of the quinoline alkaloid atanine . This process highlights the compound’s role in the preparation of natural products and bioactive molecules, which are of significant interest in the development of new medications and understanding biological pathways.

Environmental Applications

While direct references to environmental applications of 2,4-Dimethoxyquinoline were not found, the methodologies used in its synthesis and modification could be applied to the production of nanoparticles for environmental remediation . Such applications include water treatment, detection of persistent pollutants, and soil/water remediation.

Biotechnology

In biotechnology, the inhibitory effects of 2,4-Dimethoxyquinoline derivatives on G9a suggest potential applications in gene therapy and the development of epigenetic tools . By modulating epigenetic marks, it’s possible to influence gene expression, which is crucial for various biotechnological applications, including the development of new therapies for genetic disorders.

Pharmacology

The pharmacological significance of 2,4-Dimethoxyquinoline is tied to its role in the inhibition of G9a, which has implications for the treatment of diseases where epigenetic factors play a role . The exploration of its derivatives in pharmacology continues to provide insights into the design of new therapeutic agents that target epigenetic enzymes.

Mechanism of Action

Target of Action

The primary target of 2,4-Dimethoxyquinoline is G9a , a histone lysine methyltransferase (HKMT) involved in epigenetic regulation . G9a catalyzes the addition of one or two methyl groups to lysine 9 of histone H3 (H3K9me1 and H3K9me2) within a chromatin environment .

Mode of Action

2,4-Dimethoxyquinoline interacts with G9a in a substrate-competitive manner . It inhibits G9a by occupying the binding pockets of the enzyme that are normally reserved for the cofactor S-adenosylmethionine (SAM) and the protein substrate . This prevents the normal methylation process mediated by G9a .

Biochemical Pathways

The inhibition of G9a affects many biological pathways due to its central role in epigenetic control . The methylation of H3K9 is associated with many biological pathways and is aberrantly regulated in several diseases including cancer and AIDS . Mono-methylation of histone H3 (H3K9me1) is associated with permissive chromatin, while di- and tri-methylation (H3K9me2/3) label a repressed chromatin state .

Pharmacokinetics

The compound’s ability to inhibit g9a suggests that it has sufficient bioavailability to reach its target in the cell .

Result of Action

The inhibition of G9a by 2,4-Dimethoxyquinoline leads to changes in the methylation state of histones, which can alter gene expression . This can have profound effects on cellular function and can contribute to the development of diseases such as cancer .

Action Environment

The action of 2,4-Dimethoxyquinoline is likely influenced by various environmental factors, including the presence of other molecules in the cell that can interact with G9a or the compound itself. Specific details about how these factors influence the compound’s action, efficacy, and stability are currently unknown .

properties

IUPAC Name

2,4-dimethoxyquinoline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11NO2/c1-13-10-7-11(14-2)12-9-6-4-3-5-8(9)10/h3-7H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XSZBLRGKCBUWRJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=NC2=CC=CC=C21)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70193337
Record name 2,4-Dimethoxyquinoline
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

189.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

40335-00-0
Record name 2,4-Dimethoxyquinoline
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0040335000
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 40335-00-0
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URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=298324
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Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 2,4-Dimethoxyquinoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70193337
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

To a suspension of 2,4-dichloroquinoline in MeOH (100 mL) was added sodium methoxide (50 g). The mixture was heated at reflux for 2 days. After cooling, the mixture was filtered. The filtrate was concentrated under reduced pressure to yield a residue that was dissolved in water and extracted with CH2Cl2. The combined organic layers were dried over Na2SO4 and concentrated to give 2,4-dimethoxyquinoline as a white solid (13 g, 74% over 2 steps).
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Synthesis routes and methods II

Procedure details

2,4-Dichloroquinoline (cf. example 14) (4.4 g), sodium methoxide (5.4 g) and dimethyl formamide (70 ml) were heated together at 70° for 2 hrs. The reaction mixture was partitioned between water and ethyl acetate and worked up in standard fashion. The crude product was purified by column chromatography on silica (10% ether in hexane) to give 2-methoxy-4-chloroquinoline (0.87 g) and 2,4-dimethoxyquinoline (1.8 g). The latter was subjected to aqueous hydrolysis by 6N hydrochloric acid for 3 hrs at reflux temperature to give 2-hydroxy-4-methoxyquinoline. This was converted to 2-chloro-4-methoxyquinoline.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: What is the significance of selective demethylation in the context of 2,4-Dimethoxyquinoline?

A1: Selective demethylation of 2,4-Dimethoxyquinoline is a crucial reaction in organic synthesis, particularly for synthesizing specific quinoline alkaloids. For instance, removing a methyl group from the 2-methoxy position of 2,4-Dimethoxyquinoline leads to the formation of 2-quinolones . These compounds are important intermediates in synthesizing various biologically active molecules. Additionally, using a thiolate anion as a demethylating agent results in the formation of 4-hydroxyquinoline, highlighting the regioselectivity achievable through different reagents . This control over demethylation is essential for targeting the synthesis of specific isomers with potentially distinct biological activities.

Q2: How is 2,4-Dimethoxyquinoline utilized in synthesizing furoquinoline alkaloids?

A2: 2,4-Dimethoxyquinoline serves as a key starting material in the synthesis of furoquinoline alkaloids like dictamnine, γ-fagarine, and skimmianine . The synthesis involves introducing an isoprenyl group to the 2,4-Dimethoxyquinoline structure, followed by ozonolysis or reaction with osmium tetroxide-periodate. This process generates an aldehyde intermediate, which then undergoes cyclization in the presence of polyphosphoric acid to form the desired furoquinoline alkaloid. These alkaloids exhibit various biological activities, making their efficient synthesis from 2,4-Dimethoxyquinoline highly valuable.

Q3: Can you elaborate on the role of 2,4-Dimethoxyquinoline in the synthesis of 2,2-dimethylpyranoquinolines and the alkaloid flindersine?

A3: 2,4-Dimethoxyquinoline, specifically its 3-isoprenyl derivative, plays a crucial role in synthesizing 2,2-dimethylpyranoquinolines, including the alkaloid flindersine . Reacting the 3-isoprenyl-2,4-dimethoxyquinoline epoxide with potassium hydroxide in aqueous dimethyl sulfoxide leads to the formation of 2,2-dimethylpyranoquinolines in high yield. This reaction proceeds through a mechanism involving allylic alcohol intermediates and quinone methides in the cyclization step. The successful synthesis of flindersine via this method highlights the importance of 2,4-Dimethoxyquinoline as a precursor in accessing complex alkaloid structures.

Q4: What insights do NMR studies provide regarding the structure of 2,4-Dimethoxyquinoline and its relation to the alkaloid montrutanine?

A4: 1H- and 13C-NMR studies provide crucial information for unambiguously assigning the hydrogen and carbon signals in the structure of 2,4-Dimethoxyquinoline . This detailed spectral analysis, supported by studying its 6-methyl derivative, helps clarify the structure and confirms its distinctness from the proposed structure of the alkaloid montrutanine. Although initially thought to be based on the 2,4-Dimethoxyquinoline scaffold, these findings challenged the assumed structure of montrutanine, prompting further investigation into alternative structures for this alkaloid.

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